3,7-Dichloro-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile
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Overview
Description
3,7-Dichloro-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile is a chemical compound belonging to the benzothiazine family. This compound is characterized by the presence of chlorine atoms at positions 3 and 7, a dioxo group at position 1, and a carbonitrile group at position 2.
Preparation Methods
The synthesis of 3,7-Dichloro-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of 2-aminobenzenesulfonamide with a suitable nitrile compound in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
3,7-Dichloro-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The chlorine atoms at positions 3 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s ability to modulate specific biological pathways makes it a candidate for drug development.
Industry: In the agricultural sector, the compound is explored for its fungicidal and herbicidal properties.
Mechanism of Action
The mechanism of action of 3,7-Dichloro-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit key enzymes involved in disease progression or modulate receptor activity to exert its therapeutic effects. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
3,7-Dichloro-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile can be compared with other benzothiazine derivatives such as:
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its use as a positive allosteric modulator of AMPA receptors.
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: Used as a catalyst in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
821806-29-5 |
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Molecular Formula |
C9H4Cl2N2O2S |
Molecular Weight |
275.11 g/mol |
IUPAC Name |
3,7-dichloro-1,1-dioxo-4H-1λ6,4-benzothiazine-2-carbonitrile |
InChI |
InChI=1S/C9H4Cl2N2O2S/c10-5-1-2-6-7(3-5)16(14,15)8(4-12)9(11)13-6/h1-3,13H |
InChI Key |
JBUZSZUJGOEJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)C(=C(N2)Cl)C#N |
Origin of Product |
United States |
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